Bienvenue dans la boutique en ligne BenchChem!

Methenamine

Recurrent urinary tract infection Prophylaxis Non-inferiority trial

Silver Methenamine (CAS 37604-90-3), the silver-hexamethylenetetramine coordination complex, is the gold-standard GMS histology stain for fungal and basement membrane detection. The methenamine core releases formaldehyde via acid-catalyzed hydrolysis—a broad-spectrum antimicrobial mechanism with zero acquired bacterial resistance. Salt form selection between hippurate and mandelate critically impacts urinary formaldehyde generation (p<0.05); activation half-life increases ~20-fold from pH 5.0 to 6.5. For B2B procurement, verifying salt identity and pH compatibility ensures therapeutic equivalence and assay reproducibility. Request a quote.

Molecular Formula C6H12N4
Molecular Weight 140.19 g/mol
CAS No. 37604-90-3
Cat. No. B7766935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethenamine
CAS37604-90-3
Molecular FormulaC6H12N4
Molecular Weight140.19 g/mol
Structural Identifiers
SMILESC1N2CN3CN1CN(C2)C3
InChIInChI=1S/C6H12N4/c1-7-2-9-4-8(1)5-10(3-7)6-9/h1-6H2
InChIKeyVKYKSIONXSXAKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes110 mg / 4 pieces / 6 vials / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility21 [ug/mL] (The mean of the results at pH 7.4)
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
In water, 302,300 mg/L at 25 °C
Solubility of methenamine in 100 g of various solvents at 20 °C is: 13.4 g chloroform, 7.25 g in methanol, 2.89 g in absolute ethanol, 0.65 g in acetone, 0.23 g in benzene, 0.14 g in xylene, 0.06 g in ether, and near zero in petroleum ether.
At 12 °C, 81.3 g dissolves in 100 g of water;  the solubility decreases slightly with increasing temperature.
Freely soluble in water;  practically insoluble in petroleum ether
For more Solubility (Complete) data for METHENAMINE (6 total), please visit the HSDB record page.
449 mg/mL at 12 °C
Solubility in water: good

Structure & Identifiers


Interactive Chemical Structure Model





Methenamine (CAS 37604-90-3) Procurement Specifications and Chemical Identity Overview


Methenamine (hexamethylenetetramine, CAS 37604-90-3) is a cyclic hydrocarbon urinary antiseptic whose antimicrobial activity derives from acid-catalyzed hydrolysis to formaldehyde in urine [1]. The compound is clinically formulated as the hippurate or mandelate salt, with the hippurate form (1 g twice daily) being the most widely studied in contemporary randomized controlled trials [2]. Unlike conventional antibiotics that target specific bacterial enzymes or pathways, methenamine functions as a non-selective, broad-spectrum antimicrobial via formaldehyde-mediated protein and nucleic acid cross-linking, a mechanism that has not been associated with acquired bacterial resistance [3].

Methenamine Procurement: Why Salt Form and pH-Dependent Activation Preclude Generic Interchangeability


Interchanging methenamine salts or substituting alternative urinary antiseptics without quantitative justification is scientifically unsound due to two verifiable differential mechanisms: (1) salt-dependent urinary formaldehyde generation, wherein methenamine mandelate produces significantly higher urinary formaldehyde concentrations than methenamine hippurate (p < 0.05), particularly in patients using intermittent catheterization [1]; and (2) stringent pH-dependence of prodrug activation, with the half-life of formaldehyde conversion increasing approximately 20-fold from 20 hours at pH 5.0 to approximately 400 hours at pH 6.5, rendering the compound therapeutically inactive at urine pH ≥ 6 [2]. Additionally, in vitro antibacterial activity differs markedly between salt forms at identical nominal concentrations: hexamine hippurate demonstrates reduced activity relative to the parent base, whereas hexamine mandelate retains equivalent activity [3]. These physicochemical and pharmacokinetic distinctions preclude class-based procurement assumptions.

Methenamine Quantitative Evidence Guide: Comparative Efficacy, Safety, and Pharmacodynamic Differentiation


Methenamine Hippurate Non-Inferiority to Antibiotic Prophylaxis in Recurrent UTI: ALTAR Randomized Controlled Trial Evidence

In a multicenter, pragmatic, randomized non-inferiority trial (ALTAR) involving 240 women with recurrent UTI, methenamine hippurate (1 g twice daily) demonstrated non-inferiority to daily low-dose antibiotic prophylaxis (nitrofurantoin 50/100 mg, trimethoprim 100 mg, or cefalexin 250 mg) over a 12-month treatment period [1]. The incidence rate of symptomatic, antibiotic-treated UTI was 1.38 episodes per person-year (95% CI 1.05 to 1.72) for methenamine hippurate versus 0.89 episodes per person-year (95% CI 0.65 to 1.12) for antibiotics, with an absolute difference of 0.49 episodes per person-year (90% CI 0.15 to 0.84), which did not exceed the predefined non-inferiority margin of one UTI per person-year [1]. Notably, antibiotic resistance in cultured Escherichia coli from perineal swabs was observed in 72% (46/64) of participants receiving daily antibiotics compared to 56% (39/70) in the methenamine hippurate arm (p = 0.05) [1].

Recurrent urinary tract infection Prophylaxis Non-inferiority trial

Methenamine Hippurate vs Nitrofurantoin: Adverse Event Profile Differentiation in Recurrent UTI Prophylaxis

Meta-analysis of two randomized controlled trials (n = 196) comparing methenamine hippurate to nitrofurantoin for UTI prophylaxis demonstrated a marked and statistically significant difference in adverse event incidence [1]. Mild adverse effects occurred in 7% of patients receiving methenamine hippurate compared to 35.8% of patients receiving nitrofurantoin, yielding a risk ratio of 4.22 (95% CI 2.06 to 8.67) and a number needed to harm (NNH) of 3 (95% CI 2 to 6) [1]. A separate comparative trial of 99 female patients further corroborated this differential, reporting that 28% of patients discontinued nitrofurantoin therapy due to nausea, whereas methenamine hippurate demonstrated superior tolerability during the first month of treatment [2].

Adverse drug reactions Tolerability Nitrofurantoin

Methenamine Mandelate vs Methenamine Hippurate: Urinary Formaldehyde Concentration Differential in Catheterized Patients

A direct comparative study in spinal cord injured (SCI) patients evaluated urinary formaldehyde concentrations achieved by methenamine mandelate versus methenamine hippurate [1]. Methenamine mandelate produced significantly higher urine formaldehyde concentrations than methenamine hippurate (p < 0.05), with the magnitude of difference being most pronounced among patients using intermittent catheterization [1]. This pharmacodynamic distinction is attributed to the additional urinary acidification contributed by the mandelic acid moiety, which enhances the pH-dependent hydrolysis of methenamine to active formaldehyde [1].

Pharmacokinetics Formaldehyde generation Salt form comparison

Methenamine vs Trimethoprim: Equivalent Recurrent UTI Prevention with Preserved Antibiotic Stewardship

A randomized clinical trial (n = 92) comparing methenamine hippurate to trimethoprim for recurrent UTI prophylaxis demonstrated identical efficacy outcomes at 12 months [1]. In the intent-to-treat analysis, culture-proven UTI recurrence occurred in 65% (28/43) of patients in both the trimethoprim group and the methenamine hippurate group (p = 1.00) [1]. The per-protocol analysis similarly showed no statistical difference: 65% (26/40) recurrence with trimethoprim versus 65% (30/46) recurrence with methenamine hippurate (p = 0.98) [1]. Rates of adverse effects were also comparable between the two interventions [1].

Trimethoprim Antibiotic resistance Recurrent UTI

pH-Dependent Prodrug Activation Kinetics: Quantitative Threshold for Therapeutic Formaldehyde Generation

The conversion of methenamine to active formaldehyde is exquisitely pH-sensitive, with quantitative kinetic parameters defining the therapeutic window [1]. The half-life (t₁/₂) of methenamine conversion to formaldehyde increases approximately 20-fold from 20 hours at pH 5.0 to approximately 400 hours at pH 6.5 in pooled human urine at 37°C [1]. Using an in vitro system simulating urinary tract dynamics, bactericidal formaldehyde concentrations (≥28 μg/mL) were achieved within 3 hours in urine at pH 6.0 containing methenamine at 750 μg/mL [1]. A separate in vitro study established that formaldehyde concentrations ≥25 μg/mL can be achieved in urine containing ≥0.6 mg/mL methenamine at pH ≤5.7 or ≥1 mg/mL at pH ≤5.85, with 2-hour exposure producing measurable antibacterial effect [2].

Pharmacodynamics pH dependence Formaldehyde generation

In Vitro Antibacterial Activity Differential: Methenamine Base vs Hippurate vs Mandelate

Comparative in vitro analysis of methenamine and its organic acid salts using continuous turbidimetric monitoring and a simulated bladder model revealed significant potency differentials [1]. At pH 5.5, methenamine concentrations of 32–125 mg/L caused partial bacterial growth inhibition, while 250–500 mg/L were required to suppress growth overnight [1]. Critically, hexamine hippurate demonstrated reduced antibacterial activity compared to the parent hexamine base, whereas hexamine mandelate retained equivalent activity to the parent compound [1]. In the dynamic bladder model simulating a 1 g dose infused over 12 hours, all three compounds suppressed bacterial growth for 16–20 hours, though ampicillin achieved comparable suppression at substantially lower concentrations [1].

In vitro activity Salt form comparison MIC

Methenamine Procurement Applications: Evidence-Based Use Cases and Formulary Positioning


Antibiotic-Sparing Recurrent UTI Prophylaxis in Adult Women

Based on the ALTAR non-inferiority trial evidence, methenamine hippurate (1 g twice daily) is indicated for long-term prophylaxis of recurrent urinary tract infections in women as a guideline-supported alternative to daily low-dose antibiotics [1]. The absolute difference of 0.49 UTI episodes per person-year compared to antibiotics falls within the predefined non-inferiority margin, while the reduced emergence of antibiotic-resistant E. coli (56% vs 72%, p = 0.05) supports antibiotic stewardship objectives [1]. This application is particularly relevant for healthcare systems seeking to reduce antimicrobial consumption while maintaining clinical effectiveness.

Patient Populations Requiring Superior Tolerability in Long-Term Prophylaxis

For patients who have experienced intolerance or discontinuation of nitrofurantoin prophylaxis, methenamine hippurate offers a quantitatively superior safety profile. Meta-analysis data demonstrate a 5-fold lower adverse event incidence (7% vs 35.8%; RR 4.22, 95% CI 2.06–8.67) with methenamine hippurate compared to nitrofurantoin [1]. This differential is clinically meaningful, with a number needed to harm of 3, indicating that for every 3 patients treated with nitrofurantoin instead of methenamine hippurate, one additional patient experiences an adverse effect [1].

Formulation Development Requiring Salt Form Optimization for Target Urinary Formaldehyde Exposure

In pharmaceutical development of methenamine-containing formulations, salt form selection should be guided by target urinary formaldehyde concentration requirements and anticipated patient urine pH characteristics. Methenamine mandelate produces significantly higher urinary formaldehyde concentrations than methenamine hippurate (p < 0.05), particularly in patients using intermittent catheterization [1]. Additionally, the pH threshold for therapeutic formaldehyde generation is well-characterized: bactericidal concentrations (≥28 μg/mL) are achieved within 3 hours at pH 6.0 with 750 μg/mL methenamine, but conversion half-life increases 20-fold between pH 5.0 and 6.5 [2].

Clinical Settings Where Preserving Trimethoprim Susceptibility Is a Priority

In healthcare systems or geographic regions with rising trimethoprim resistance rates, methenamine hippurate provides a therapeutically equivalent alternative that preserves trimethoprim for acute infection management. Randomized controlled trial data demonstrate identical 12-month recurrence rates (65% in both groups, p = 1.00) with comparable adverse effect profiles, supporting formulary substitution without compromising clinical outcomes [1]. The absence of cross-resistance between formaldehyde and conventional antibiotics further reinforces this application [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methenamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.